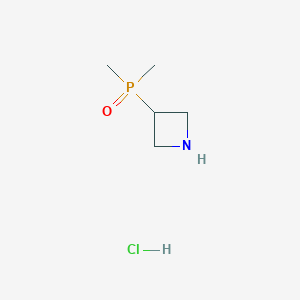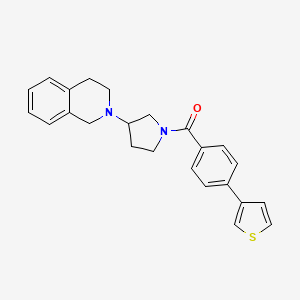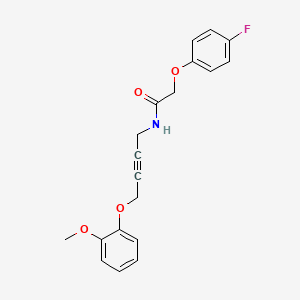
3-Isopropoxy-5-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropoxy-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C10H12F3NO . It has a molecular weight of 219.21 g/mol . It is used in various chemical reactions and has been found to be a highly efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12F3NO/c1-6(2)15-9-4-7(10(11,12)13)3-8(14)5-9/h3-6H,14H2,1-2H3 . The Canonical SMILES is CC©OC1=CC(=CC(=C1)N)C(F)(F)F . These codes provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.20 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . It has two rotatable bonds . Its exact mass and monoisotopic mass are 219.08709849 g/mol . Its topological polar surface area is 35.2 Ų . It has 15 heavy atoms . It has a complexity of 205 .Aplicaciones Científicas De Investigación
Chemical Fixation of CO2
The chemical fixation of CO2 with aniline derivatives, including 3-Isopropoxy-5-(trifluoromethyl)aniline, represents a novel approach to synthesizing functionalized azole compounds. This method uses carbon dioxide (CO2) as a C1 feedstock, offering a sustainable, non-toxic, and abundant resource for the synthesis of value-added chemicals. Cyclization of aniline derivatives with CO2 to form benzene-fused azoles, such as benzimidazoles, benzothiazoles, and benzimidazolones, has been highlighted as an attractive and straightforward protocol. This process is significant for the synthesis of important natural and biologically active azole derivatives, showcasing the potential of aniline derivatives in contributing to green chemistry and environmental sustainability (Vessally et al., 2017).
Genotoxic Activities
Research into the genotoxic activities of aniline and its metabolites, such as this compound, has been conducted to understand their potential carcinogenic effects, particularly in inducing tumors in the spleen of rats. Studies have focused on whether aniline itself or its metabolites possess genotoxic potential that could explain the occurrence of spleen tumors. The results from various studies have been heterogeneous, ranging from limited Ames tests to a broad range of genetic endpoints covered in studies. Despite the diversity in findings, most validated and well-documented studies did not indicate a potential of aniline to induce gene mutations, suggesting that the carcinogenic effects in the spleen of rats may result from chronic high-dose damage rather than a primary genotoxic basis (Bomhard & Herbold, 2005).
Synthesis and Biological Properties
The synthesis and investigation of the biological properties of 2-(azolyl)anilines, a category that includes compounds like this compound, have been a focus of recent research. These compounds act as effective 1,5-nucleophiles in cyclocondensation reactions and have shown potential in various biological applications. Data on 2-(azolyl)anilines and their derivatives reported from 1942 to 2016 have been summarized, highlighting their effectiveness in synthesis processes and potential biological activities. This research underscores the importance of this compound derivatives in developing new medicinal compounds and understanding their mechanism of action (Antypenko et al., 2017).
Safety and Hazards
The safety information for 3-Isopropoxy-5-(trifluoromethyl)aniline indicates that it has the GHS07 pictogram. The signal word is “Warning”. The hazard statements are H302, H315, H319, H335. The precautionary statements are P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
Propiedades
IUPAC Name |
3-propan-2-yloxy-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-6(2)15-9-4-7(10(11,12)13)3-8(14)5-9/h3-6H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQORTSLHZMPLNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Furan-2-yl-8-methyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2584635.png)

![N-(butan-2-yl)-1-{[(1-cyanocyclohexyl)carbamoyl]methyl}-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B2584637.png)
![N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2584639.png)


![2-(benzylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2584647.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2584649.png)
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone](/img/structure/B2584650.png)
![N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-benzamide](/img/structure/B2584653.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2584654.png)
![2-(2-Fluorophenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2584655.png)

